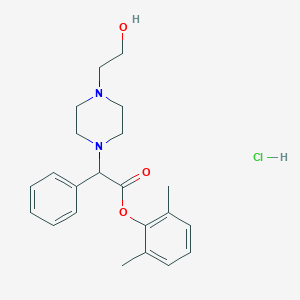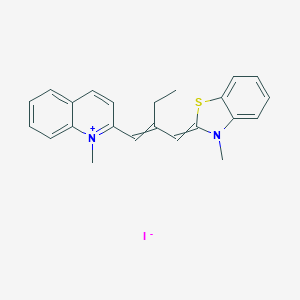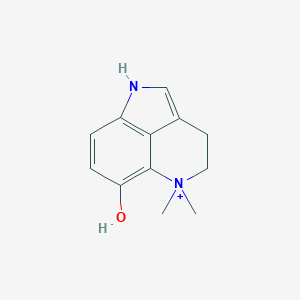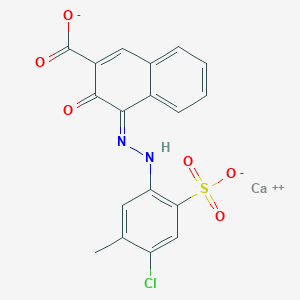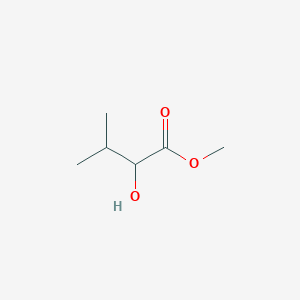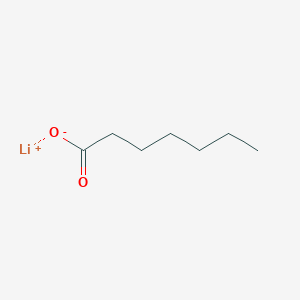
Lithium heptanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium heptanoate is a chemical compound that belongs to the family of lithium salts. It is used in various scientific research applications, including neuroscience and psychiatry. Lithium heptanoate is synthesized through a specific method, and its mechanism of action is well-understood. In
作用机制
The mechanism of action of lithium heptanoate is not fully understood, but it is believed to work by affecting the levels of certain neurotransmitters in the brain, including serotonin and norepinephrine. It is also thought to have an effect on the activity of certain enzymes in the brain, including glycogen synthase kinase-3 (GSK-3).
生化和生理效应
Lithium heptanoate has been shown to have various biochemical and physiological effects. It has been found to increase the levels of certain proteins in the brain, including brain-derived neurotrophic factor (BDNF) and cyclic AMP response element binding protein (CREB). These proteins are involved in the growth and development of neurons and are important for learning and memory.
实验室实验的优点和局限性
One advantage of using lithium heptanoate in lab experiments is that it is relatively easy to synthesize and is readily available. It is also relatively stable and has a long shelf life. However, one limitation is that it can be toxic in high doses, and care must be taken when handling it.
未来方向
There are many potential future directions for research on lithium heptanoate. One area of interest is its potential use in the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is its potential use in the treatment of depression and other mood disorders. Additionally, further research is needed to fully understand the mechanism of action of lithium heptanoate and its effects on the brain.
科学研究应用
Lithium heptanoate is used in various scientific research applications, including neuroscience and psychiatry. It is commonly used as a mood stabilizer in the treatment of bipolar disorder. Lithium heptanoate has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
属性
CAS 编号 |
16761-13-0 |
|---|---|
产品名称 |
Lithium heptanoate |
分子式 |
C7H13LiO2 |
分子量 |
136.1 g/mol |
IUPAC 名称 |
lithium;heptanoate |
InChI |
InChI=1S/C7H14O2.Li/c1-2-3-4-5-6-7(8)9;/h2-6H2,1H3,(H,8,9);/q;+1/p-1 |
InChI 键 |
RQZHWDLISAJCLK-UHFFFAOYSA-M |
手性 SMILES |
[Li+].CCCCCCC(=O)[O-] |
SMILES |
[Li+].CCCCCCC(=O)[O-] |
规范 SMILES |
[Li+].CCCCCCC(=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

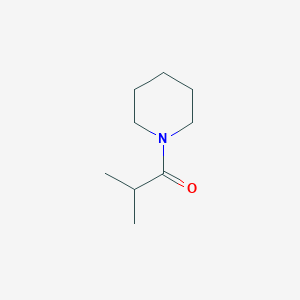
![(1R,2S,4S,8S,9S,12S,13S,16S,18R)-6-[(3S)-4-Hydroxy-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-16-ol](/img/structure/B100612.png)

![4-(1H-Benzo[d]imidazol-2-yl)butan-2-one](/img/structure/B100614.png)
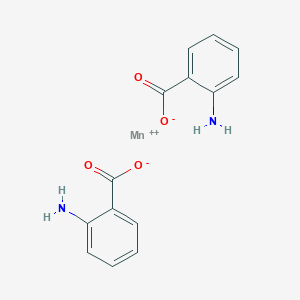
![2-[(2,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B100618.png)
